2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester 2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096329-84-7
VCID: VC4534017
InChI: InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN
Molecular Formula: C13H19BFNO2
Molecular Weight: 251.11

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester

CAS No.: 2096329-84-7

Cat. No.: VC4534017

Molecular Formula: C13H19BFNO2

Molecular Weight: 251.11

* For research use only. Not for human or veterinary use.

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester - 2096329-84-7

Specification

CAS No. 2096329-84-7
Molecular Formula C13H19BFNO2
Molecular Weight 251.11
IUPAC Name [5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Standard InChI InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3
Standard InChI Key SNXZTLFBOPVDKD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

2-Aminomethyl-4-fluorophenylboronic acid pinacol ester (CAS: 2096329-84-7) has the molecular formula C₁₃H₁₉BFNO₂ and a molecular weight of 251.11 g/mol . The IUPAC name, [5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine, reflects its pinacol-protected boronate ester and fluorinated aromatic system . The InChI code (1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3) and key (SNXZTLFBOPVDKD-UHFFFAOYSA-N) provide unambiguous stereochemical identification .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight251.11 g/mol
Boiling PointNot reported
Melting Point>300°C (decomposes)
Density1.058 g/cm³ (analogous compound)
SolubilitySoluble in methanol, DMSO

The fluorine atom at the para position induces electronic effects that modulate the boronic acid’s Lewis acidity, enhancing its reactivity in Suzuki couplings . The pinacol ester group stabilizes the boronate, preventing protodeboronation while maintaining compatibility with aqueous reaction conditions .

Synthetic Pathways and Optimization

Preparation Methods

The compound is typically synthesized via a two-step sequence:

  • Borylation of 2-aminomethyl-4-fluorobromobenzene using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

  • Pinacol protection to stabilize the boronic acid intermediate, often employing pinacol in anhydrous tetrahydrofuran (THF) .

Key Reaction Parameters:

  • Temperature: 80–100°C for borylation .

  • Catalyst Loading: 2–5 mol% Pd .

  • Yield: 60–75% after purification via silica gel chromatography .

Challenges and Mitigations

  • Protodeboronation: Minimized by using pinacol ester protection .

  • Aminomethyl Group Reactivity: Controlled via inert atmosphere handling to prevent oxidation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronate ester participates in palladium-catalyzed couplings with aryl halides, enabling the synthesis of biaryl structures. For example:
Ar–X+Bpin–C₆H₃(F)(CH₂NH₂)Pd(0)Ar–C₆H₃(F)(CH₂NH₂)+X–Bpin\text{Ar–X} + \text{Bpin–C₆H₃(F)(CH₂NH₂)} \xrightarrow{\text{Pd(0)}} \text{Ar–C₆H₃(F)(CH₂NH₂)} + \text{X–Bpin}
This reaction is pivotal in constructing pharmacophores for kinase inhibitors .

Pharmaceutical Intermediate

The aminomethyl group facilitates further functionalization, such as:

  • Amide formation with carboxylic acids for prodrug development .

  • Mannich reactions to introduce tertiary amines .

Case Study: Anticancer Agent Synthesis

A 2024 study utilized this compound to prepare FGFR inhibitors, achieving nanomolar IC₅₀ values in kinase assays .

AspectRecommendation
Personal ProtectionGloves, goggles, lab coat
VentilationFume hood required
Storage2–8°C in airtight container

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 6.95 (dd, J = 8.2, 2.1 Hz, 1H), 6.85 (d, J = 2.1 Hz, 1H), 3.80 (s, 2H), 1.30 (s, 12H) .

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1340 cm⁻¹ (B–O) .

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